7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Adenosine receptor pharmacology Xanthine SAR CNS drug discovery

7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CAS 102284-70-8), also known as 1,3-di-n-propyl-7-propargylxanthine, is a synthetic xanthine derivative within the purine-2,6-dione class. It belongs to the 1,3-dialkyl-7-substituted xanthine subfamily, structurally related to caffeine and theophylline but distinguished by 1,3-di-n-propyl substituents and a reactive 7-propargynyl group.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 102284-70-8
Cat. No. B177891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione
CAS102284-70-8
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)CC#C
InChIInChI=1S/C14H18N4O2/c1-4-7-16-10-15-12-11(16)13(19)18(9-6-3)14(20)17(12)8-5-2/h1,10H,5-9H2,2-3H3
InChIKeyZJNGTKZTSFZGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CAS 102284-70-8) — Compound Identity and Pharmacophore Context


7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CAS 102284-70-8), also known as 1,3-di-n-propyl-7-propargylxanthine, is a synthetic xanthine derivative within the purine-2,6-dione class [1]. It belongs to the 1,3-dialkyl-7-substituted xanthine subfamily, structurally related to caffeine and theophylline but distinguished by 1,3-di-n-propyl substituents and a reactive 7-propargynyl group [1]. This compound was identified in a systematic structure–activity relationship (SAR) study of 22 caffeine analogues as the most potent adenosine receptor antagonist within that series, exhibiting approximately 100-fold greater potency than caffeine at both A1 and A2 adenosine receptors in brain tissue [1]. The 7-propargynyl moiety additionally provides a versatile synthetic handle for further derivatisation via copper-catalysed azide–alkyne cycloaddition (CuAAC) click chemistry, a feature absent in 7-methyl or 7-unsubstituted congeners .

Why N7-Methyl or 8-Substituted Xanthine Analogs Cannot Replace 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione in Research Applications


Within the 1,3-dipropylxanthine scaffold, even minor N7-substituent alterations produce large differences in adenosine receptor potency and selectivity profiles. The 7-methyl congener (1,3-di-n-propyl-7-methylxanthine) is only 8-fold more potent than caffeine at A1 and 40-fold more potent at A2, whereas the 7-propargyl analogue achieves approximately 100-fold enhancement at both subtypes, representing a 12.5-fold gain in A1 potency and a 2.5-fold gain in A2 potency relative to the 7-methyl variant [1]. Conversely, 8-substituted 1,3-dipropylxanthines such as DPCPX (8-cyclopentyl-1,3-dipropylxanthine, Ki = 0.46–3.9 nM for A1) display extreme A1 selectivity (≥130-fold over A2A) , whereas the 7-propargyl compound exhibits balanced dual A1/A2 antagonism. The 7-propargyl group also introduces a terminal alkyne moiety unavailable in 7-methyl, 7-allyl, or 8-substituted analogues, enabling bioorthogonal conjugation strategies that generics cannot support . These quantifiable pharmacological and chemical differences preclude simple substitution with in-class compounds bearing different N7 or C8 substituents.

Head-to-Head Quantitative Differentiation: 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


Adenosine A1/A2 Dual-Receptor Potency vs. Caffeine — ~100-Fold Enhancement at Both Subtypes

In a systematic SAR evaluation of 22 caffeine analogues, 1,3-di-n-propyl-7-propargylxanthine (the target compound) was identified as the most potent caffeine analogue tested, displaying approximately 100-fold greater potency than caffeine at both A1 and A2 adenosine receptors in rat brain tissue [1]. By comparison, 1,3-di-n-propyl-7-methylxanthine (the closest N7-substituted congener) achieved only 8-fold (A1) and 40-fold (A2) enhancement over caffeine, while 3,7-dimethyl-1-propylxanthine showed a mere 1.4-fold (A1) and 10-fold (A2) increase [1]. Caffeine and theophylline themselves are non-selective and operate in the micromolar affinity range [2].

Adenosine receptor pharmacology Xanthine SAR CNS drug discovery

N7-Propargyl vs. N7-Methyl Substitution — SAR Evidence for Superior Dual-Receptor Affinity

Within the 1,3-dipropylxanthine scaffold, the transition from N7-methyl to N7-propargyl produces a large potency gain at both adenosine receptor subtypes. 1,3-Di-n-propyl-7-methylxanthine is 8-fold more potent than caffeine at A1 and 40-fold more potent at A2, whereas the N7-propargyl analogue (the target compound) achieves ~100-fold enhancement at both subtypes [1]. This represents a 12.5-fold A1 potency gain and a 2.5-fold A2 potency gain attributable solely to the N7-propargyl substitution. The 7-propargyl group also eliminates the A2 selectivity observed with the 7-methyl variant (A2/A1 potency ratio shifts from 5:1 for 7-methyl to approximately 1:1 for 7-propargyl, indicating balanced dual-receptor activity) [1]. In a separate study, 1,3-dipropylxanthine (the 7-unsubstituted parent) was shown to be 20-fold more potent than theophylline at A1 and 5-fold more potent at A2, demonstrating that the N7 substituent is the critical determinant of the additional potency boost [1].

Structure–activity relationship Xanthine N7 substitution Adenosine receptor selectivity

Chemical Differentiation — 7-Propargynyl Click Chemistry Handle vs. 7-Methyl or C8-Substituted Analogues

The 7-propargynyl (prop-2-yn-1-yl) substituent introduces a terminal alkyne group that is absent in the 7-methyl analogue (1,3-dipropyl-7-methylxanthine) and in 8-substituted congeners such as DPCPX (8-cyclopentyl) [1]. This terminal alkyne enables copper-catalysed azide–alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction, facilitating the synthesis of triazole-linked bioconjugates, fluorescent probes, and affinity chromatography resins [2]. The 7-propargyl group also provides a site for Sonogashira coupling, further expanding the derivatisation toolbox [3]. Neither 7-methyl nor 7-unsubstituted 1,3-dipropylxanthines can participate in these bioorthogonal reactions, and C8-substituted xanthines such as DPCPX (CAS 102146-07-6) have the C8 position already blocked, limiting their utility as modular scaffolds .

Click chemistry Bioconjugation Chemical biology probes

Published Synthesis Yield — 71% for 7-Propargyl Substitution Under Mild Conditions

The target compound is synthesised via N7-alkylation of 1,3-dipropylxanthine with propargyl bromide using potassium carbonate in N,N-dimethylformamide at 35 °C for 24 hours, achieving a reported yield of 71% . This one-step synthesis from the commercially available 1,3-dipropylxanthine precursor compares favourably with the more complex, multi-step routes required for 8-substituted 1,3-dipropylxanthines such as DPCPX, which necessitate cyclopentyl introduction at the C8 position, often requiring harsher conditions or specialised reagents [1]. While direct comparative yield data for the 7-methyl analogue under identical conditions are not reported in the same study, the 71% yield for N7-propargylation establishes this as a synthetically accessible derivative that balances reasonable preparative efficiency with the significant pharmacological gains described in Evidence Items 1 and 2 .

Xanthine synthesis N7-alkylation Process chemistry

Physicochemical Property Profile — Computed LogP, Density, and Boiling Point for Formulation Assessment

The target compound (C₁₄H₁₈N₄O₂, MW 274.32 g/mol) has a computed LogP of 2.38, indicating moderate lipophilicity suitable for blood–brain barrier penetration and membrane partitioning . Its predicted physicochemical profile includes density of 1.2 ± 0.1 g/cm³, boiling point of 468.0 ± 51.0 °C at 760 mmHg, vapour pressure of 0.0 ± 1.2 mmHg at 25 °C, enthalpy of vaporisation of 73.0 ± 3.0 kJ/mol, and flash point of 236.8 ± 30.4 °C . By comparison, caffeine (MW 194.19 g/mol) has a LogP of -0.07, and theophylline (MW 180.16 g/mol) has a LogP of -0.02, making them considerably more hydrophilic and less CNS-penetrant [1]. DPCPX (C₁₆H₂₄N₄O₂, MW 304.39 g/mol) has a higher molecular weight due to the C8-cyclopentyl group, which also increases lipophilicity beyond that of the target compound . The zero hydrogen bond donor count and six hydrogen bond acceptor sites of the target compound also distinguish it from 7-unsubstituted xanthines which retain an N7-H donor .

Physicochemical characterisation Drug-likeness Formulation development

Validated Application Scenarios for 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CAS 102284-70-8) in Research and Discovery


Adenosine A1/A2 Dual-Receptor Pharmacological Probe Development

This compound serves as the optimal simple xanthine scaffold for developing pharmacological probes requiring balanced, high-potency dual A1/A2 adenosine receptor antagonism. As the most potent caffeine analogue in its series (~100-fold vs. caffeine at both subtypes), it provides a superior starting point relative to the N7-methyl congener (only 8-fold at A1, 40-fold at A2) for studies where simultaneous blockade of both receptor subtypes is desired, such as investigating adenosine-mediated modulation of neurotransmitter release in CNS preparations [1]. Unlike the highly A1-selective DPCPX (Ki = 0.46–3.9 nM at A1; ≥130-fold selective over A2A), this compound offers a balanced profile more suitable for pan-adenosine receptor blockade studies .

Bioorthogonal Conjugation and Chemical Biology Tool Synthesis

The 7-propargynyl group enables copper-catalysed azide–alkyne cycloaddition (CuAAC) for the synthesis of fluorescently labelled xanthine probes, biotinylated affinity reagents, or PEGylated derivatives with improved solubility [2]. This capability is absent in the 7-methyl analogue and in C8-substituted compounds such as DPCPX. Researchers developing adenosine receptor-targeted imaging agents, pull-down probes for target identification, or bivalent ligands can exploit this unique synthetic handle, directly justifying procurement of this specific N7-propargyl derivative over in-class alternatives [3].

CNS-Targeted Lead Optimisation Starting Point

With a computed LogP of 2.38 and zero hydrogen bond donors, this compound possesses physicochemical properties within favourable CNS drug-like space, making it an attractive starting point for medicinal chemistry programmes targeting neurodegenerative or neuropsychiatric disorders . The LogP advantage over caffeine (LogP -0.07) and the molecular weight advantage over bulkier 8-substituted analogues such as DPCPX (MW 304.39) position this compound favourably for lead optimisation campaigns requiring balanced CNS penetration and receptor potency [4]. The established, mild-condition synthesis (71% yield) further supports its selection for analogue library generation .

Xanthine Scaffold SAR Reference Standard for N7 Substitution Studies

As the benchmark compound representing the N7-propargyl substitution within the 1,3-dipropylxanthine series, this molecule serves as an essential reference standard in SAR studies exploring the effect of N7-substituent variation on adenosine receptor affinity, selectivity, and pharmacokinetic properties. Its well-characterised pharmacological profile from the foundational Daly et al. (1986) study provides a reliable baseline against which newly synthesised N7-substituted analogues can be quantitatively compared [1]. Procurement of this compound is therefore justified for any research group systematically investigating the structure–activity landscape of 7-substituted xanthine derivatives.

Quote Request

Request a Quote for 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.